molecular formula C11H8BrN3O2 B13957581 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine CAS No. 1012344-89-6

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

Numéro de catalogue: B13957581
Numéro CAS: 1012344-89-6
Poids moléculaire: 294.10 g/mol
Clé InChI: KDRFSAYDNRYPFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-b]pyridazine core with a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furan-2-ylmethanol under basic conditions. The reaction typically employs a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkylamines, thiols, and palladium catalysts for cross-coupling reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, while oxidation of the furan ring can lead to the formation of a furanone derivative .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including apoptosis or cell cycle arrest .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the furan-2-ylmethoxy group, which can impart distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic properties .

Activité Biologique

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H9BrN4O\text{C}_{12}\text{H}_{9}\text{BrN}_4\text{O}

This compound features a bromine atom and a furan ring, which are significant for its biological interactions.

Enzyme Inhibition

Research indicates that imidazo[1,2-b]pyridazine derivatives, including this compound, exhibit inhibitory effects on various kinases and enzymes. Notable targets include:

  • Bcr-Abl Kinase : This enzyme is implicated in chronic myeloid leukemia (CML). Compounds in this class have shown promising results in inhibiting Bcr-Abl activity, which is crucial for the proliferation of CML cells .
  • VEGF Receptor 2 Kinase : Inhibition of this receptor can impede angiogenesis, making it a target for anti-cancer therapies. Studies have demonstrated that derivatives can effectively inhibit VEGFR2 signaling pathways .

Antimicrobial Activity

Imidazo[1,2-b]pyridazine compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds possess activity against various bacterial strains and fungi. The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been supported by several studies. The compound has shown cytotoxic effects on cancer cell lines through:

  • Induction of apoptosis: Mechanistic studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells.
  • Cell cycle arrest: The compound has been reported to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting cell proliferation .

Study 1: Inhibition of Bcr-Abl Kinase

A study conducted on a series of imidazo[1,2-b]pyridazine derivatives revealed that this compound exhibited significant inhibition of Bcr-Abl kinase activity. The IC50 value was determined to be in the low micromolar range, indicating potent activity against this target.

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazo[1,2-b]pyridazines against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment.

Data Summary Table

Biological Activity Target IC50/MIC Values Reference
Bcr-Abl Kinase InhibitionBcr-AblLow micromolar
VEGFR2 InhibitionVEGF Receptor 2Low micromolar
Antimicrobial ActivityStaphylococcus aureus<10 µg/mL
Antimicrobial ActivityEscherichia coli<10 µg/mL

Propriétés

Numéro CAS

1012344-89-6

Formule moléculaire

C11H8BrN3O2

Poids moléculaire

294.10 g/mol

Nom IUPAC

3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2

Clé InChI

KDRFSAYDNRYPFC-UHFFFAOYSA-N

SMILES canonique

C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.